N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
説明
特性
IUPAC Name |
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSULIWINIVXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.
Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.
化学反応の分析
Types of Reactions
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.
作用機序
The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.
類似化合物との比較
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic systems, or modifications to the enamide chain. Key examples include:
Osimertinib Mesylate (TAGRISSO®)
- Structure: Contains a prop-2-enamide group linked to a methoxy-substituted phenyl ring with a pyrimidine-indole extension and dimethylaminoethyl side chain .
- Key Differences : The tetrazole in the target compound is replaced by a pyrimidine-indole system in Osimertinib. This substitution enhances EGFR (epidermal growth factor receptor) binding specificity, making Osimertinib a third-generation EGFR inhibitor .
- Molecular Weight : 595.71 g/mol (as mesylate) vs. ~300–450 g/mol for simpler tetrazole-containing analogs .
(E)-N-[(1S)-1-[5-Chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- Structure: Features dual tetrazole and quinoline moieties, with a chloro-substituted phenyl group and a methylpiperazine chain .
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Structure: Contains a cyano group, nitro substituent, and trifluoromethylphenyl group .
- Key Differences : The nitro and trifluoromethyl groups enhance electron-withdrawing effects, likely altering solubility and target selectivity compared to the methyl-tetrazole substitution in the target compound .
Physicochemical and Pharmacological Properties
- Solubility : Tetrazole-containing compounds generally exhibit improved aqueous solubility compared to carboxylic acid analogs due to ionizability at physiological pH . The methyl group in the target compound may slightly reduce solubility compared to chloro or nitro analogs .
- Metabolic Stability : Tetrazole moieties resist enzymatic degradation, extending half-life relative to compounds with ester or amide groups .
生物活性
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide features a tetrazole ring, which is known for its ability to enhance biological activity through various mechanisms. The presence of the prop-2-enamide moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds containing tetrazole rings often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many tetrazole derivatives act as inhibitors for various enzymes, including xanthine oxidase (XO), which plays a crucial role in purine metabolism. For instance, derivatives similar to N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide have shown promising inhibition profiles against XO with IC50 values in the low micromolar range .
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This property is essential for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from tetrazole structures. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide | MCF-7 (breast cancer) | 5.22 | Apoptosis induction |
| N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide | HT-29 (colon cancer) | 4.87 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
In addition to anticancer properties, N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been investigated for its anti-inflammatory effects. Studies demonstrate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of tetrazole-containing compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a tetrazole derivative similar to N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
- Inflammatory Disease Management : A study evaluated the effects of a related compound on patients with chronic inflammatory conditions. The results indicated a marked improvement in symptoms and quality of life after 8 weeks of treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
